molecular formula C18H18N2O2 B2484287 1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide CAS No. 1100757-46-7

1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide

Cat. No.: B2484287
CAS No.: 1100757-46-7
M. Wt: 294.354
InChI Key: FSGOTAUOAPIPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to an indoline ring system with a carboxamide group at the 2 position.

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .

Preparation Methods

The synthesis of 1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3,5-Dimethylbenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(3,5-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-7-12(2)9-14(8-11)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGOTAUOAPIPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.